molecular formula C6H4FIO2S B3052561 4-Iodobenzenesulfonyl fluoride CAS No. 4241-66-1

4-Iodobenzenesulfonyl fluoride

Cat. No. B3052561
CAS RN: 4241-66-1
M. Wt: 286.06 g/mol
InChI Key: ATWMMWPERDAQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzenesulfonyl fluoride is a chemical compound used as an intermediate in organic syntheses and in medicine . It has a molecular formula of C6H4FIO2S .


Synthesis Analysis

The synthesis of 4-Iodobenzenesulfonyl fluoride involves the reaction of iodobenzenesulfonyl chloride with potassium fluoride and 18-crown-6 ether in acetonitrile . The reaction is stirred for 18 hours at ambient temperature, yielding a 96% product .


Molecular Structure Analysis

The molecular structure of 4-Iodobenzenesulfonyl fluoride consists of a benzene ring with a sulfonyl fluoride group and an iodine atom attached . The molecular weight is 286.07 g/mol .


Physical And Chemical Properties Analysis

4-Iodobenzenesulfonyl fluoride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The preparation and reactivity of arylsulfonyl fluorides, their resistance to hydrolysis and oxidation, and comparisons with sulfonyl chlorides have been discussed .

Safety And Hazards

4-Iodobenzenesulfonyl fluoride is classified as dangerous . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-iodobenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWMMWPERDAQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283238
Record name 4-iodobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzenesulfonyl fluoride

CAS RN

4241-66-1
Record name 4241-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Iodobenzenesulfonyl chloride (593 g, 1.96 mol), prepared as described in Example 1(a) above, is dissolved in 2.5 L of acetone and placed in a 5 L three-neck round-bottom flask fitted with a heating mantle, mechanical stirring and a water-cooled condenser. Potassium fluoride (126 g, 2.17 mol) and about 25 mL of water is added and the reaction is heated at reflux for approximately 5 hours. On cooling, the reaction mass is filtered and the solvent removed to provide a crude solid, which on purification, by distillation under high vacuum, affords p-iodobenzenesulfonyl fluoride as a white solid; yield 504 g (90%).
Quantity
593 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
126 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzenesulfonyl fluoride
Reactant of Route 2
4-Iodobenzenesulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
4-Iodobenzenesulfonyl fluoride
Reactant of Route 4
4-Iodobenzenesulfonyl fluoride
Reactant of Route 5
Reactant of Route 5
4-Iodobenzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
4-Iodobenzenesulfonyl fluoride

Citations

For This Compound
6
Citations
TSB Lou - Phosphorus, Sulfur, and Silicon and the Related …, 2023 - Taylor & Francis
… pattern, an excellent chemoselectivity was achieved in the conversion of 1,4-bromoiodobenzene to 4-bromobenzenesulfonyl fluoride (3m), and no 4-iodobenzenesulfonyl fluoride side …
Number of citations: 0 www.tandfonline.com
TSB Lou, Y Kawamata, T Ewing… - Angewandte …, 2022 - Wiley Online Library
… The C–Br bond remained intact and no 4iodobenzenesulfonyl fluoride 15a was detected; in contrast, poor selectivity between the bromide and iodide was observed under both …
Number of citations: 29 onlinelibrary.wiley.com
DD DesMarteau, WT Pennington, V Montanari… - Journal of fluorine …, 2003 - Elsevier
… 4-Iodobenzenesulfonyl fluoride (26.2 g, 0.09 mol) and trimethylsilyl trifluoromethane sulfonamide Na-salt (19.8 g, 0.08 mol) were added to a 250 ml flask containing 200 ml of dry …
Number of citations: 23 www.sciencedirect.com
CT Supuran, A Scozzafava… - Medicinal research …, 2002 - Wiley Online Library
… The enzyme is also inhibited by 4-iodobenzenesulfonyl fluoride, 4-methoxy-3-chloromercuri-benzenesulfonyl fluoride, 4-chloromercuribenzenesulfonyl fluoride, Ac-Gly-Leu-Phe-CH2Cl, …
Number of citations: 231 onlinelibrary.wiley.com
CT Supuran, A Scozzafava… - Expert Opinion on …, 2001 - Taylor & Francis
… The enzyme is also inhibited by 4-iodobenzenesulfonyl fluoride, 4-methoxy-3chloromercuri-benzenesulfonyl fluoride, 4-chloro mercuribenzenesulfonyl fluoride, Ac-Gly-LeuPhe-CH2Cl, …
Number of citations: 162 www.tandfonline.com
TSB Lou, Y Kawamata, T Ewing, G Correa-Otero… - 2022 - chemrxiv.org
… The C–Br bond remained intact and no 4-iodobenzenesulfonyl fluoride 15a was detected; in contrast, poor selectivity between the bromide and iodide was observed under both …
Number of citations: 2 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.